molecular formula C9H9Br2NO B2767826 2-bromo-N-(4-bromo-2-methylphenyl)acetamide CAS No. 349121-11-5

2-bromo-N-(4-bromo-2-methylphenyl)acetamide

Cat. No.: B2767826
CAS No.: 349121-11-5
M. Wt: 306.985
InChI Key: SDGIGHAMXMUCHR-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromo-2-methylphenyl)acetamide (this compound) is an organic compound belonging to the class of bromoacetamides. It is a colorless solid with a molecular formula of C9H9Br2NO. This compound is widely used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

A study by Nayak et al. (2014) discusses the structures of four halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. This research highlights how these molecules are linked into chains by hydrogen bonds and C-H...π(arene) interactions, indicating potential applications in the study of molecular conformations and supramolecular chemistry (Nayak et al., 2014).

Synthesis and Antimicrobial Profile

Fuloria et al. (2014) reported on the synthesis of compounds derived from 2-(4-bromo-3-methylphenoxy)acetate and their evaluation for antibacterial and antifungal activities. This indicates potential research applications of 2-bromo-N-(4-bromo-2-methylphenyl)acetamide in developing antimicrobial agents (Fuloria et al., 2014).

Microwave-Assisted Synthesis and Biological Assessment

A study by Ghazzali et al. (2012) describes the microwave-assisted synthesis of derivatives of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide. This suggests applications in the synthesis of pharmaceuticals and biological assessments, especially in the context of antimicrobial activity (Ghazzali et al., 2012).

Conformational Analysis and Vibrational Spectroscopy

Viana et al. (2017) conducted an experimental and quantum chemical investigation on a structure analogous to paracetamol, which includes 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This research might be relevant for understanding the electronic properties and vibrational mode couplings of related compounds, including this compound (Viana et al., 2017).

Synthesis of Acetamide Derivatives and Their Pharmacological Assessment

Rani et al. (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research indicates applications in synthesizing pharmacologically active acetamide derivatives (Rani et al., 2016).

Anticonvulsant and Antidepressant Activity

Xie et al. (2013) explored the anticonvulsant and antidepressant activities of various 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives, suggesting the potential of this compound in neurological and psychological pharmacology (Xie et al., 2013).

Properties

IUPAC Name

2-bromo-N-(4-bromo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGIGHAMXMUCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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